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molecular formula C6H9N3O B8452461 1-(5-Aminopyrazin-2-yl)ethanol

1-(5-Aminopyrazin-2-yl)ethanol

Cat. No. B8452461
M. Wt: 139.16 g/mol
InChI Key: OOHRNAIBPVHFHH-UHFFFAOYSA-N
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Patent
US08329707B2

Procedure details

To a solution of N-[5-(1-hydroxyethyl)pyrazin-2-yl]-2,2-dimethylpropanamide (394 mg) in methanol (10 mL) was added potassium carbonate (249 mg) at room temperature, followed by stirring at room temperature overnight and stirring at 60° C. for 5 hours. Further, potassium carbonate (249 mg) was added thereto, followed by stirring at 60° C. for 3 hours. After leaving it to be cooled to room temperature, saturated brine was added to the reaction mixture, followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1). The organic layer was dried over anhydrous magnesium sulfate and concentrated. The obtained solid was collected by filtration while washing with a solvent (hexane:diisopropyl ether=1:1), to obtain 1-(5-aminopyrazin-2-yl)ethanol (187 mg) as a pale yellow solid.
Name
N-[5-(1-hydroxyethyl)pyrazin-2-yl]-2,2-dimethylpropanamide
Quantity
394 mg
Type
reactant
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:4]1[N:5]=[CH:6][C:7]([NH:10]C(=O)C(C)(C)C)=[N:8][CH:9]=1)[CH3:3].C(=O)([O-])[O-].[K+].[K+]>CO.[Cl-].[Na+].O>[NH2:10][C:7]1[N:8]=[CH:9][C:4]([CH:2]([OH:1])[CH3:3])=[N:5][CH:6]=1 |f:1.2.3,5.6.7|

Inputs

Step One
Name
N-[5-(1-hydroxyethyl)pyrazin-2-yl]-2,2-dimethylpropanamide
Quantity
394 mg
Type
reactant
Smiles
OC(C)C=1N=CC(=NC1)NC(C(C)(C)C)=O
Name
Quantity
249 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
249 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring at 60° C. for 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
by stirring at 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After leaving it
TEMPERATURE
Type
TEMPERATURE
Details
to be cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with a solvent (chloroform:isopropyl alcohol=4:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
WASH
Type
WASH
Details
while washing with a solvent (hexane:diisopropyl ether=1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1N=CC(=NC1)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 187 mg
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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